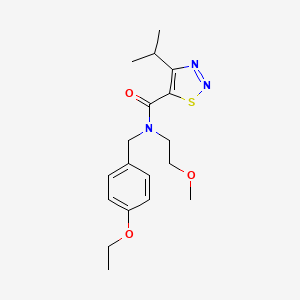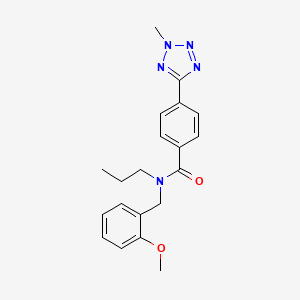![molecular formula C15H24N2O4 B5904209 ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate](/img/structure/B5904209.png)
ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate is a chemical compound that belongs to the class of amino acid derivatives. It is a versatile compound that has been used in various scientific research applications. The compound is synthesized using a simple procedure that involves the reaction of furfurylamine, morpholine, and ethyl chloroacetate. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate is not fully understood. However, it has been suggested that the compound acts by inhibiting certain enzymes involved in tumor growth, inflammation, and viral replication. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the replication of certain viruses.
Biochemical and Physiological Effects:
Ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses. The compound has been shown to have low toxicity and is well tolerated in vivo.
Advantages and Limitations for Lab Experiments
Ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate has several advantages and limitations for lab experiments. The compound is easy to synthesize and yields a high purity product. It has been shown to have low toxicity and is well tolerated in vivo. However, the compound is relatively new and has not been extensively studied. Additionally, the mechanism of action of the compound is not fully understood.
Future Directions
There are several future directions for the study of ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate. The compound has shown promising results as a new class of antitumor, anti-inflammatory, and antiviral agents. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its potency and selectivity. Additionally, the compound could be studied for its potential as a new class of antibiotics or as a new class of drugs for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate involves the reaction of furfurylamine, morpholine, and ethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis method is simple and yields a high purity product.
Scientific Research Applications
Ethyl [(2-furylmethyl)(2-morpholin-4-ylethyl)amino]acetate has been used in various scientific research applications. It has been studied for its potential as a new class of antitumor agents. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a new class of anti-inflammatory agents. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, it has been studied for its potential as a new class of antiviral agents. The compound has been shown to inhibit the replication of certain viruses in vitro.
properties
IUPAC Name |
ethyl 2-[furan-2-ylmethyl(2-morpholin-4-ylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-2-20-15(18)13-17(12-14-4-3-9-21-14)6-5-16-7-10-19-11-8-16/h3-4,9H,2,5-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCLGVWXHZFHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCN1CCOCC1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5904132.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-{4-[4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5904139.png)

![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)
![N-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B5904159.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)

![5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5904180.png)
![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![2-[(2-chlorobenzyl)thio]-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]acetamide](/img/structure/B5904190.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)

![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)